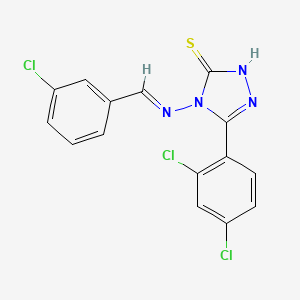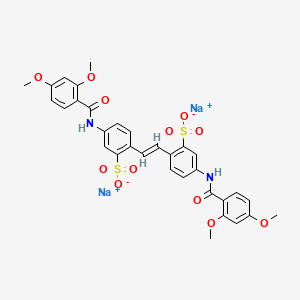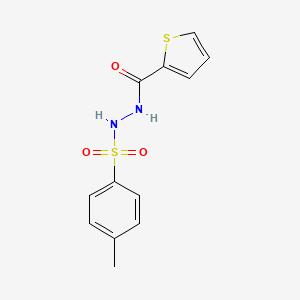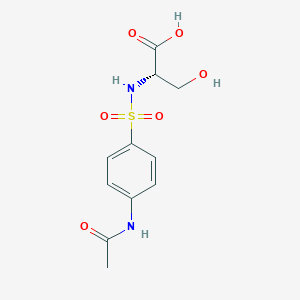
9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one is a heterocyclic compound with the molecular formula C16H10N2O and a molecular weight of 246.271 g/mol It is characterized by a fused ring system that includes benzene, imidazole, and azepine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate imide, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the fused ring system, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery. Its structural features may contribute to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s fused ring system allows it to interact with various enzymes, receptors, and other proteins, potentially modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Dibenzo(b,f)imidazo(1,2-d)azepine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
9H-Dibenzo(c,f)imidazo(1,2-a)azepine: Similar to the target compound but lacks the carbonyl group at the 9-position.
9H-Dibenzo(b,f)azepine: Another related compound with a different arrangement of the fused rings.
Uniqueness
9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one is unique due to its specific arrangement of fused rings and the presence of a carbonyl group at the 9-position. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
57960-37-9 |
|---|---|
Formule moléculaire |
C16H10N2O |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
2,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaen-13-one |
InChI |
InChI=1S/C16H10N2O/c19-15-11-5-1-2-6-12(11)16-17-9-10-18(16)14-8-4-3-7-13(14)15/h1-10H |
Clé InChI |
AYSFVIFYOXIPOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N4C2=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid](/img/structure/B11997404.png)
![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11997410.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11997422.png)

![N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11997433.png)




